(2R)-2-amino-4-phenoxybutanoic acid hydrochloride
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Overview
Description
“(2R)-2-amino-4-phenoxybutanoic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 . It is primarily used for research purposes .
Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 231.68 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the current resources.Scientific Research Applications
Biocatalytic Synthesis
The enzyme-catalyzed synthesis of amino acids, including (2R)-2-amino-4-phenoxybutanoic acid hydrochloride, represents a significant area of research. Hernández et al. (2017) demonstrated the stereoselective synthesis of amino acids using a systems biocatalysis approach. This involved a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination, utilizing class II pyruvate aldolase from E. coli and R-selective, pyridoxal phosphate-dependent transaminase (Hernández et al., 2017).
Enantiomer Separation
Enzymatic resolution and enantiomer separation of amino acid derivatives highlight the versatility of this compound in synthesizing optically pure compounds. Kamal et al. (2007) detailed the lipase-catalyzed enantiomer separation of 3-Hydroxy-4-(tosyloxy)butanenitrile to synthesize (R)-GABOB and (R)-carnitine hydrochloride, showcasing the application of this compound in producing biologically active molecules (Kamal et al., 2007).
Synthesis and Derivatization
The synthesis of 3,4-disubstituted 4-aminobutanoic acids is another important research application. Vasil'eva et al. (2016) discussed various methods for synthesizing substituted aminobutanoic acids, including acid hydrolysis of oxopyrrolidinecarboxylic acids, which allows for the direct preparation of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Novel Derivatives and Applications
Research also extends to the development of novel derivatives of this compound for various applications. Putis et al. (2008) reported on the preparation of tetrazole-containing derivatives, highlighting the reactivity of this compound and its potential for creating molecules with unique properties (Putis et al., 2008).
Safety and Hazards
The safety information for “(2R)-2-amino-4-phenoxybutanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
As this compound is primarily used for research purposes , future directions would likely involve further studies to understand its properties and potential applications. This could include exploring its synthesis, investigating its behavior in chemical reactions, and studying its interactions with other molecules.
Properties
IUPAC Name |
(2R)-2-amino-4-phenoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORIRNOEJQMMN-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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